

# AURKB Aurora kinase B anti-tumor immunity

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tozasertib

CAS No.: 639089-54-6

Cat. No.: S548313

[Get Quote](#)

## AURKB Biology and Role in Cancer

AURKB is a serine/threonine kinase and a core component of the Chromosomal Passenger Complex (CPC), essential for accurate chromosome segregation and cytokinesis [1] [2]. Its dysregulation is a hallmark across numerous cancers.

- **Core Functions in Mitosis:** AURKB ensures mitotic fidelity by regulating chromosome biorientation, the spindle assembly checkpoint, and cytokinesis [1] [3]. It localizes to centromeres in metaphase and the spindle midzone in anaphase [2].
- **Oncogenic Role:** AURKB is frequently overexpressed in pan-cancer analyses [4]. This overexpression is associated with advanced tumor stage, poor prognosis, and the creation of aneuploid cells, which can promote tumorigenesis [4] [1] [3]. Its expression is cell-cycle-dependent, peaking at the G2/M phase [1].

## Mechanisms of AURKB in Immune Regulation

The connection between AURKB and anti-tumor immunity is an area of growing interest, primarily revolving around its impact on the tumor immune microenvironment.

- **Modulation of Immune Cell Infiltration:** A pan-cancer analysis revealed that **AURKB expression strongly correlates with the infiltration levels of various immune cells**, including CD8+ T cells, CD4+ T cells, neutrophils, macrophages, and dendritic cells [4]. The nature of this correlation (positive or negative) varies by cancer type.

- **Regulation of Immunomodulatory Factors:** AURKB expression is linked to the co-expression of a wide array of immune-related genes, including those involved in **MHC, immune activation, immunosuppression, chemokines, and their receptors** [4].
- **Interaction with Key Immune-Related Pathways:**
  - **FOXM1-AURKB Axis:** Recent research in Small Cell Lung Cancer (SCLC) shows that inhibition of the transcription factor FOXM1 alters AURKB signaling. This inhibition enhanced T cell activation, supported the differentiation of CD8+ cytotoxic T cells, and promoted T cell-mediated cancer cell killing [5].
  - **Association with TMB and MSI:** A significant association exists between high AURKB expression and elevated Tumor Mutational Burden (TMB) and Microsatellite Instability (MSI) in several cancer types. This suggests AURKB is linked to a tumor phenotype that may be more susceptible to immunotherapy [4].

The diagram below integrates AURKB's mitotic and emerging immune-regulatory functions.



[Click to download full resolution via product page](#)

*AURKB drives tumor progression through mitotic errors and by shaping a permissive tumor immune microenvironment. The FOXM1-AURKB axis represents a novel link to T-cell regulation.*

## AURKB as a Therapeutic Target

The critical role of AURKB in cancer has made it a compelling target for drug development.

- **Therapeutic Rationale:** Inhibiting AURKB disrupts mitosis, leading to mitotic catastrophe and cell death in highly proliferative cancer cells [3].

- **Inhibitor Compounds:** Multiple small-molecule ATP-competitive inhibitors have been developed.
  - **Barasertib:** A selective AURKB inhibitor shown to improve hemodynamics in preclinical models of pulmonary arterial hypertension by reversing pathogenic vascular remodeling, demonstrating its potency [6].
  - **Other Inhibitors:** **GSK1070916** (a dual AURKB/C inhibitor) and **BRD-7880** (a highly specific inhibitor) have been characterized in preclinical studies [6] [7].
- **Combination Therapies:** To overcome resistance and improve efficacy, combination strategies are being explored.
  - **With Senolytics:** In PAH models, combining barasertib with the p21 attenuator **UC2288** was more effective in reducing vascular remodeling than either drug alone [6].
  - **With Chemotherapy/Immunotherapy:** In SCLC, FOXM1 inhibition (which alters AURKB signaling) showed synergistic effects with platinum-based chemotherapy and enhanced anti-tumor immunity [5].

The table below summarizes key AURKB inhibitors and their status.

| Inhibitor Name              | Key Characteristics                           | Experimental/Clinical Context                                                                          | Citations |
|-----------------------------|-----------------------------------------------|--------------------------------------------------------------------------------------------------------|-----------|
| <b>Barasertib (AZD1152)</b> | Highly selective AURKB inhibitor              | Improved established PAH in animal models and human lung slices; induced cellular senescence in PSMCs. | [6]       |
| <b>GSK1070916</b>           | Potent, ATP-competitive AURKB/C inhibitor     | Identified via connectivity map analysis as a top candidate to reverse PAH gene signature.             | [6]       |
| <b>BRD-7880</b>             | Potent and highly selective AURKB/C inhibitor | Used in structural studies to characterize the activated AURKC:INCENP complex.                         | [7]       |

## Experimental Approaches for AURKB Research

For researchers aiming to investigate AURKB, here are key methodologies from recent literature.

- **In Vitro Functional Assays:**
  - **Cell Viability & Proliferation:** Assess using MTT, CellTiter-Glo, or colony formation assays after AURKB inhibition [5].
  - **Cell Cycle Analysis:** Use flow cytometry to confirm cell cycle arrest (typically in G2/M) upon AURKB inhibition [5].

- **Migration/Invasion:** Evaluate using Transwell or wound-healing assays to study the role of AURKB/FOXM1 in metastasis [5].
- **Molecular Techniques:**
  - **Gene Silencing:** Utilize siRNA or shRNA to knock down AURKB or its regulator FOXM1. Inducible systems (e.g., Tet-On) are valuable for studying essential genes [5].
  - **Protein-Protein Interaction:** Co-immunoprecipitation (Co-IP) can validate interactions within the CPC (e.g., with INCENP and Survivin) or with novel partners like TRIM28 [8] [2].
  - **Chromatin Immunoprecipitation (ChIP):** Determine the direct binding of transcription factors (e.g., FOXM1) or CPC components to gene promoters, such as TERT [8] [5].
- **Transcriptomic and Bioinformatic Analysis:**
  - **Pathway Analysis:** After RNA-sequencing, perform Gene Set Enrichment Analysis (GSEA) to identify affected pathways (e.g., "G2/M Checkpoint" or "AURKB signaling") [4] [6].
  - **Pan-Cancer Analysis:** Use public databases (e.g., TCGA, GTEx) to analyze AURKB expression, promoter methylation, mutation, and its correlation with prognosis and immune infiltration across 33 cancer types [4].
- **In Vivo Validation:**
  - **Subcutaneous Xenograft Models:** Inject human cancer cells into immunodeficient mice to test the efficacy of AURKB or FOXM1 inhibitors on tumor growth [5].
  - **Spontaneous/Genetically Engineered Models:** Use more sophisticated models (e.g., RPM mouse model for SCLC) to evaluate drug efficacy in an autochthonous tumor microenvironment [5].
  - **Preclinical Efficacy in Human Tissue:** Test compounds on human precision-cut lung slices (PCLSs) to bridge the gap between animal models and human patients [6].

The following diagram outlines a workflow for a typical AURKB-focused research project.



[Click to download full resolution via product page](#)

*A comprehensive research workflow for AURKB spans from computational discovery and in vitro validation to in vivo efficacy testing and deep mechanistic studies.*

## Conclusion and Future Directions

Targeting AURKB offers a promising multi-faceted strategy for cancer therapy, combining direct cytotoxic effects with potential modulation of the immune microenvironment. Future work should focus on:

- **Developing more selective inhibitors** to minimize off-target effects [3].
- **Exploring combination therapies** with chemotherapy, immunotherapy, or other targeted agents to overcome resistance [3] [5].
- **Advancing biomarker discovery** to identify patient populations most likely to benefit from AURKB-targeted therapies [4] [3].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - Wikipedia Aurora kinase B [en.wikipedia.org]
2. | Abcam Aurora B [abcam.com]
3. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]
4. An analysis of AURKB &#39;s prognostic and immunological roles across... [pmc.ncbi.nlm.nih.gov]
5. FOXM1 targeting alters AURKB activity and reshapes ... [pmc.ncbi.nlm.nih.gov]
6. Unraveling AURKB as a potential therapeutic target in ... [pmc.ncbi.nlm.nih.gov]
7. Structural mechanism of synergistic activation of Aurora ... kinase [nature.com]
8. AURKB and PI3K/AKT/mTOR pathways converge to ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [AURKB Aurora kinase B anti-tumor immunity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548313#aurkb-aurora-kinase-b-anti-tumor-immunity>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)